molecular formula C18H22N2OS B2486495 N-benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide CAS No. 1396860-38-0

N-benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide

Cat. No.: B2486495
CAS No.: 1396860-38-0
M. Wt: 314.45
InChI Key: LDSIBZGRDGGKLH-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide is a chemical compound with the molecular formula C18H22N2OS and a molecular weight of 314.4 g/mol . It is supplied for use in scientific research and development. This compound features a molecular structure that incorporates a benzyl group, an acetamide linker, and a 4-(thiophen-2-yl)piperidine moiety . This specific architecture, combining heteroaromatic and alicyclic systems, makes it a versatile intermediate or candidate for investigation in various chemical and pharmacological studies. Researchers can explore its potential as a key building block in medicinal chemistry, particularly in the synthesis of novel molecules targeting neurological disorders, given the established research interest in structurally related acetamide and piperidine derivatives . Furthermore, compounds with thiophene and piperidine motifs are of significant interest in the development of antiviral agents, positioning this molecule as a relevant scaffold for such exploratory programs . As with any research chemical, proper safety protocols should be followed. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-benzyl-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c21-18(19-13-15-5-2-1-3-6-15)14-20-10-8-16(9-11-20)17-7-4-12-22-17/h1-7,12,16H,8-11,13-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSIBZGRDGGKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction with the piperidine derivative.

    Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction.

    Acetamide Formation: The final step involves the formation of the acetamide moiety through an acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of secondary amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

N-benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(4-(thiophen-3-yl)piperidin-1-yl)acetamide
  • N-benzyl-2-(4-(furan-2-yl)piperidin-1-yl)acetamide
  • N-benzyl-2-(4-(pyridin-2-yl)piperidin-1-yl)acetamide

Uniqueness

N-benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide is unique due to the specific positioning of the thiophene ring and the benzyl group, which can influence its chemical reactivity and biological activity. The presence of the thiophene ring, in particular, may confer distinct electronic properties and interactions with biological targets compared to similar compounds with different heterocyclic rings.

Biological Activity

N-benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide is a synthetic compound belonging to the class of piperidine derivatives, characterized by its unique structural features that include a benzyl group, a thiophene ring, and a piperidine ring linked through an acetamide moiety. This compound has garnered attention in various fields of scientific research due to its potential biological activities.

Chemical Structure and Properties

PropertyValue
IUPAC Name N-benzyl-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide
CAS Number 1396860-38-0
Molecular Formula C₁₈H₂₂N₂OS
Molecular Weight 342.4 g/mol

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : Cyclization of precursors under basic conditions.
  • Introduction of the Thiophene Ring : Achieved through coupling reactions.
  • Benzylation : Involves nucleophilic substitution reactions.
  • Acetamide Formation : Finalized through acylation reactions.

These synthetic routes not only yield the compound but also influence its biological activity by affecting its reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro tests have shown that derivatives of piperidine compounds can inhibit the growth of various pathogens, potentially making them useful in treating infections.

Anticancer Potential

The compound has been investigated for its anticancer properties. Analogous compounds in the piperidine class have demonstrated efficacy against cancer cell lines, suggesting that this compound may similarly exhibit cytotoxic effects against specific cancer types.

Acetylcholinesterase Inhibition

Research on related compounds indicates that they may act as acetylcholinesterase inhibitors, which is relevant for conditions such as Alzheimer's disease. The presence of the thiophene ring could enhance the binding affinity to the enzyme, although specific studies on this compound are still needed.

Case Studies and Research Findings

  • Antiviral Activity : A study exploring fragment-based drug discovery found that similar piperidine derivatives exhibited moderate activity against HIV reverse transcriptase, with IC50 values ranging from 28 to 45 µM . This suggests that N-benzyl derivatives could also be explored for antiviral applications.
  • In Vitro Testing Against Cancer Cells : A comparative analysis of piperidine derivatives showed promising results in inhibiting cancer cell proliferation, with some compounds achieving IC50 values as low as 900 nM . The structural similarities may indicate potential effectiveness for this compound.
  • Fragment-Based Drug Discovery in Tuberculosis : Research highlighted the potential of piperidine derivatives in combating tuberculosis, where certain analogs showed enhanced activity against Mycobacterium tuberculosis . This raises interest in evaluating N-benzyl derivatives for similar applications.

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